1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is an organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to a class of piperazine derivatives that incorporate an oxadiazole moiety, which is known for its biological activity. The compound's chemical formula is with a molecular weight of 367.85 g/mol, and it is typically encountered as a hydrochloride salt.
This compound can be sourced from various chemical suppliers and research institutions. It is classified under the category of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms in the ring structure. Oxadiazoles are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride generally involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and purification steps like recrystallization or chromatography to obtain the desired purity.
The molecular structure of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride can be represented using various structural formulas:
COC1=CC=C(C=C1)C2=NOC(=N2)CN3CCNCC3.Cl
SXBPBFDURDFACB-UHFFFAOYSA-N
The compound features a piperazine ring attached to an oxadiazole ring substituted with a dimethoxyphenyl group.
Key data regarding the molecular structure includes:
The reactions involving 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride primarily include:
These reactions are often facilitated under controlled conditions using solvents such as dimethyl sulfoxide or acetonitrile and may require catalysts or specific reagents to promote reactivity.
The mechanism of action for 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride is not fully elucidated but is hypothesized to involve:
Experimental studies are required to confirm these hypotheses and provide quantitative data on binding affinities and biological activity.
Key physical properties include:
Chemical properties include:
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: